molecular formula C14H15FN2O4 B1392663 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid CAS No. 1242967-03-8

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

Katalognummer B1392663
CAS-Nummer: 1242967-03-8
Molekulargewicht: 294.28 g/mol
InChI-Schlüssel: PNCYUMCTKFJKPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid, also known as 4-Fluorobenzyl-2,3-dioxopiperazin-1-ylpropanoic acid, is a synthetic organic compound that is used in various scientific research applications. It is a structural analog of the naturally occurring neurotransmitter glutamate and is commonly referred to as a “glutamate analog.” This compound has been used in numerous studies to investigate the effects of glutamate on various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Receptor Binding Studies : Weigl and Wünsch (2002) described the synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives. They demonstrated the potential of these compounds in receptor binding studies, particularly their affinity for σ1-receptors (Weigl & Wünsch, 2002).

  • Potential Radioligand for Imaging Histamine H3 Receptors : Iwata et al. (2000) synthesized a compound related to 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid for clinical PET studies as a potential radioligand for imaging histamine H3 receptors (Iwata et al., 2000).

  • Anticancer Activity : Pantelić et al. (2020) investigated novel organotin(IV) compounds with derivatives of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)propanoic acid, demonstrating significant in vitro anticancer activity against various tumor cell lines (Pantelić et al., 2020).

  • Antitumor-Active Derivatives : Hori et al. (1981) synthesized 1-Benzyl-4-[4-(2-pyridylamino)benzyl]-2, 3-dioxopiperazine derivatives, investigating their structure-activity relationships and antitumor activities, providing insights into the antitumor properties of related compounds (Hori et al., 1981).

  • Antiproliferative Activity : Božić et al. (2017) synthesized novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and evaluated their antiproliferative activity against human cancer cell lines (Božić et al., 2017).

  • Quality Control of Active Pharmaceutical Ingredients : Zubkov et al. (2016) explored the use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline- 3-propanoic acids, which is relevant for the quality assessment of related compounds (Zubkov et al., 2016).

  • Synthesis of Radiolabeled Compounds for Imaging : Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist, relevant to imaging and diagnostic applications (Mäding et al., 2006).

Eigenschaften

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c15-11-3-1-10(2-4-11)9-17-8-7-16(6-5-12(18)19)13(20)14(17)21/h1-4H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYUMCTKFJKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1CCC(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 2
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 3
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 5
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 6
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.